N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-6-9-17(10-7-15)22-25-23(30-26-22)19-5-4-12-27(19)14-21(28)24-18-13-16(2)8-11-20(18)29-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZYLRQFORSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest diverse biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features:
- Methoxy and methyl groups on a phenyl ring.
- A 1,2,4-oxadiazole ring , known for its biological significance.
- A pyrrole moiety , which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
- Receptor Binding : It could interact with various receptors, potentially influencing signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Compounds with oxadiazole structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains such as MRSA .
Antitumor Activity
There is emerging evidence suggesting that this compound may exhibit antitumor properties:
- In vitro studies have shown that derivatives containing similar moieties can inhibit the proliferation of cancer cell lines such as ovarian carcinoma (PA1) and prostatic carcinoma (PC3) with IC50 values in the nanomolar range (46–75 nM) .
Study 1: Antimicrobial Evaluation
A study conducted by Sharma et al. evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited zones of inhibition ranging from 11.1 to 24.0 mm against various bacterial strains at a concentration of 50 µg/mL .
Study 2: Antiproliferative Effects
Research by Akue-Gedu et al. focused on the antiproliferative effects of N-substituted pyrrolocarbazoles. The study found that certain derivatives showed significant inhibition of cell growth in human cancer cell lines with MIC values between 8–20 µM . This suggests that similar compounds may also possess significant antitumor activity.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Effect | Concentration/MIC/IC50 |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Inhibition | 12.5–25 µg/mL |
| Antitumor | PA1 (ovarian), PC3 (prostate) | Inhibition | IC50: 46–75 nM |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has been tested against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| HCT-116 | 13.6 | Doxorubicin |
| PC-3 | 48.37 | Doxorubicin |
| MCF-7 | 0.11 | Combretastatin-A4 |
These results suggest that the compound may inhibit cancer cell growth effectively, necessitating further structural modifications to enhance its potency against resistant strains .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial effects. Studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, which supports the potential of these compounds as broad-spectrum antibiotics .
Case Study: Anticancer Activity
In a study conducted by Kumar et al., a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines including A549 and MCF-7. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .
Case Study: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of oxadiazole derivatives against several bacterial strains. The findings revealed that specific substitutions on the oxadiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
